molecular formula C23H23NO5S B15002127 3,7-bis(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3,7-bis(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B15002127
M. Wt: 425.5 g/mol
InChI Key: RUQZCGSLUDJQIR-UHFFFAOYSA-N
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Description

3,7-BIS(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thienopyridine core with dimethoxyphenyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 3,7-BIS(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate thienopyridine precursors. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 2-cyanothioacetamide, followed by cyclization and further functionalization to yield the target compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

3,7-BIS(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

Scientific Research Applications

3,7-BIS(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-BIS(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 3,7-BIS(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE include other thienopyridine derivatives and pyridine-based heterocycles. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties . The unique combination of the thienopyridine core with dimethoxyphenyl groups distinguishes this compound from its analogs.

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

3,7-bis(3,4-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C23H23NO5S/c1-26-17-7-5-13(9-19(17)28-3)15-11-21(25)24-22-16(12-30-23(15)22)14-6-8-18(27-2)20(10-14)29-4/h5-10,12,15H,11H2,1-4H3,(H,24,25)

InChI Key

RUQZCGSLUDJQIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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